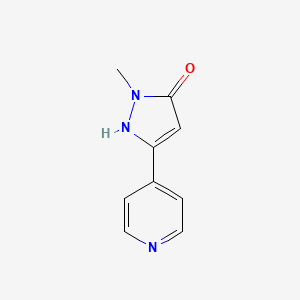
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, a heterocyclic compound with the molecular formula C9H9N3O, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural composition of this compound includes a pyrazole ring substituted with a methyl group at the 1-position and a pyridine moiety at the 3-position, along with a hydroxyl group at the 5-position. This unique arrangement contributes to its reactivity and interaction with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activities. In vitro studies have shown its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 10.5 | Inhibition of cell proliferation through cell cycle arrest |
| A375 (melanoma) | 12.8 | Modulation of signaling pathways involved in tumor growth |
The compound is believed to inhibit key enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity:
- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in cancer cells, leading to reduced proliferation.
- Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their function depending on the cellular context .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
- Another investigation focused on its antimicrobial properties revealed that derivatives of this compound exhibited enhanced activity against resistant bacterial strains, suggesting that structural modifications could lead to improved efficacy .
Propriétés
IUPAC Name |
2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWFFDMVASIGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















